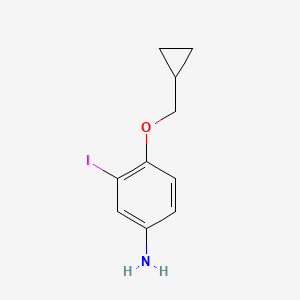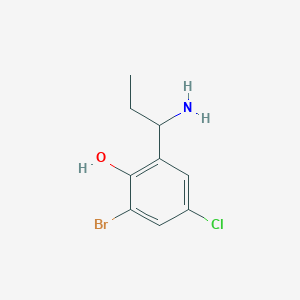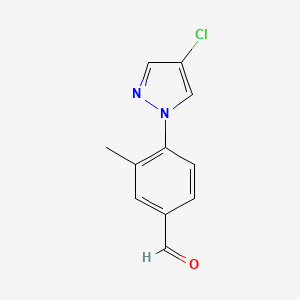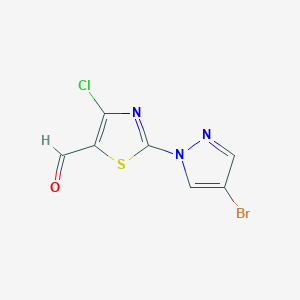
2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both pyrazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 4-chloro-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, including inhibitors and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of both pyrazole and thiazole rings suggests that it may inhibit certain enzymes or disrupt specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in various chemical syntheses.
4-Chloro-1,3-thiazole-5-carbaldehyde: A thiazole derivative with similar reactivity.
2-(4-Bromo-1H-pyrazol-1-yl)aniline:
Uniqueness
2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde is unique due to the combination of pyrazole and thiazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to simpler derivatives.
Properties
Molecular Formula |
C7H3BrClN3OS |
|---|---|
Molecular Weight |
292.54 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H3BrClN3OS/c8-4-1-10-12(2-4)7-11-6(9)5(3-13)14-7/h1-3H |
InChI Key |
KUGIMDHNVXQHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C2=NC(=C(S2)C=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


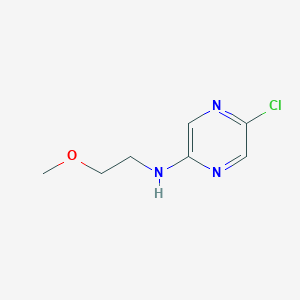
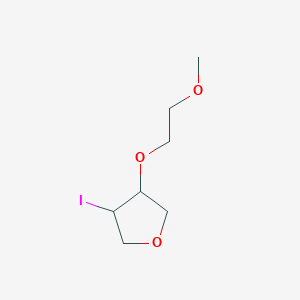
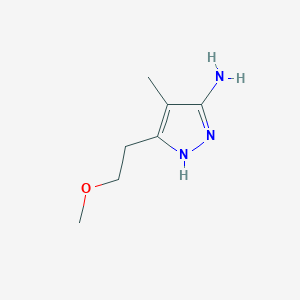
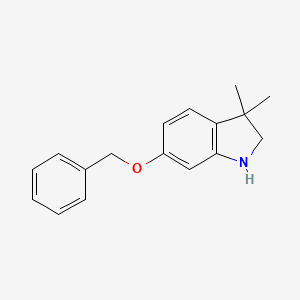
amine](/img/structure/B13313959.png)
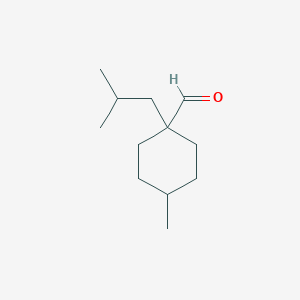
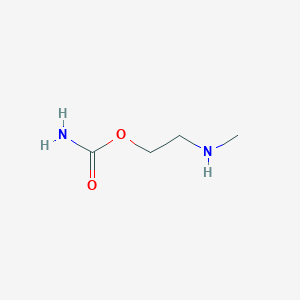
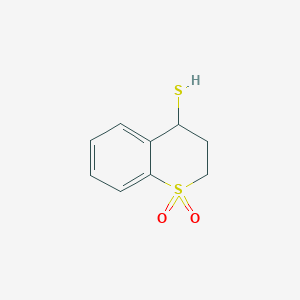
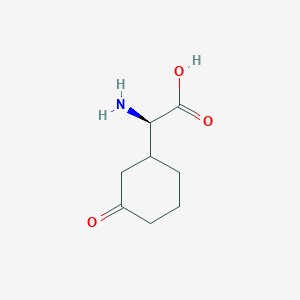
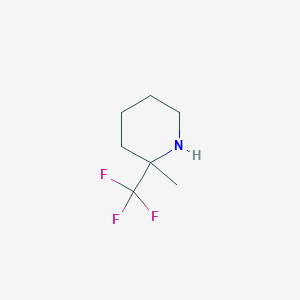
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B13313996.png)
